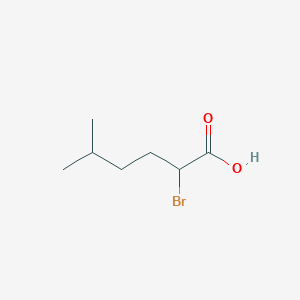

2-Bromo-5-methylhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-methylhexanoic acid, also known as 2-Bromo-5-methylhexanoate, is a brominated fatty acid found in the environment and in various animal species. It is a naturally occurring compound that has been used in scientific research for its biological properties. This compound has been studied for its potential roles in metabolic pathways, cell signaling, and gene expression.

Wissenschaftliche Forschungsanwendungen

Electrochemical and Theoretical Studies

One application area is the study of electrochemical and theoretical quantum approaches to corrosion inhibition in acidic media. For instance, research on novel Schiff bases synthesized for corrosion inhibition on carbon steel surfaces in acidic medium highlights the relevance of brominated compounds in enhancing corrosion resistance. These compounds were found to significantly inhibit corrosion, with their efficiency increasing alongside concentration, as demonstrated through electrochemical methods and quantum chemical calculations (El-Lateef et al., 2015).

Biomedical Research

In the biomedical domain, derivatives similar in structure to 2-Bromo-5-methylhexanoic acid have been investigated for their effects on cellular processes. For example, the influence of docosahexaenoic acid (DHA) on neurogenesis in vitro and in vivo, where DHA was shown to promote the differentiation of neural stem cells into neurons, suggests potential neurodevelopmental applications of structurally related brominated acids (Kawakita et al., 2006).

Chemical Synthesis and Material Science

In material science and chemical synthesis, brominated compounds have been utilized as intermediates for the development of novel materials and chemicals. The synthesis of highly substituted imidazoles using Brønsted acidic ionic liquid as a catalyst underlines the significance of brominated molecules in facilitating chemical reactions, potentially including those involving this compound (Shaterian & Ranjbar, 2011).

Environmental and Analytical Chemistry

Furthermore, the use of brominated acids in environmental and analytical chemistry is evident in the study of fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). The development of a new fluorescence derivatization reagent for carboxylic acids demonstrates the versatility of brominated compounds in enhancing detection sensitivity in analytical methods (Yamaguchi et al., 1985).

Eigenschaften

IUPAC Name |

2-bromo-5-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEKQLIVUNAHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)

![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)

![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)